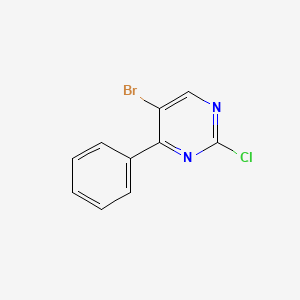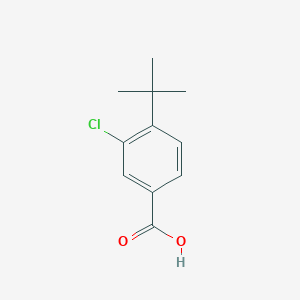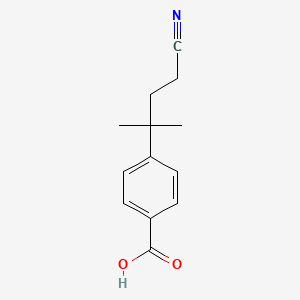![molecular formula C12H21NO3 B1373997 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248660-11-8](/img/structure/B1373997.png)
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
“7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol” is also known as U69593 . It is a synthetic organic compound . The IUPAC name for this compound is N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide .
Molecular Structure Analysis
The molecular structure of “7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol” includes hydrogen bond acceptors: 4, hydrogen bond donors: 0, rotatable bonds: 5, topological polar surface area: 32.78, molecular weight: 356.25, and XLogP: 3.02 .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol” include a density of 1.1±0.1 g/cm3, boiling point of 518.7±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 79.1±3.0 kJ/mol, flash point of 267.5±30.1 °C, index of refraction of 1.581, molar refractivity of 104.3±0.4 cm3, polar surface area of 33 Å2, polarizability of 41.3±0.5 10-24 cm3, surface tension of 48.8±5.0 dyne/cm, and molar volume of 312.8±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes, related to the compound of interest, have been synthesized and evaluated for their dopamine agonist activity. Notably, one analogue exhibited significant dopamine agonist activity in an in vivo assay (Brubaker & Colley, 1986).
Anti-Cancer and Anti-Viral Applications
- Compounds with a similar structural motif have shown potential in cancer treatment. For instance, a 1,3,8-triazaspiro[4.5]decan-4-one derivative exhibited cytotoxic potential against human leukemia cell lines (Guillon et al., 2020).
- 1-Thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to the compound , have demonstrated inhibitory effects against human coronavirus, indicating their potential in antiviral drug development (Apaydın et al., 2019).
Antibacterial Activity
- A series of novel quinolones with a 3-(1-aminocycloalkyl)pyrrolidin-1-yl substituent at the C-7 position, sharing structural similarities with the compound, have shown potent antibacterial activity against multi-drug resistant Gram-positive bacteria (Miyauchi et al., 2009).
Synthesis and Characterization
- The synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a compound closely related to the one , has been documented. Its utility as a bifunctional synthetic intermediate in the synthesis of various organic chemicals such as pharmaceutical intermediates and insecticides has been noted (Feng-bao, 2006).
Growth-Regulating Activity
- 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, a compound derived from a structure similar to 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol, has been reported to exhibit growth-regulating activity (Sharifkanov et al., 2001).
Biomedical Applications
- Variants of the spiropiperidine and spirocyclic structures have been explored in the context of biomedical applications, including potential use in cancer treatment and as KOR antagonists with therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).
Spirocyclic Compound Synthesis
- Research has also focused on the synthesis of spirocyclic compounds, including those related to 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol, exploring their potential in various fields, ranging from organic synthesis to potential therapeutic applications (Smith et al., 2016).
Eigenschaften
IUPAC Name |
7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11-3-4-12(15-7-8-16-12)9-10(11)13-5-1-2-6-13/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSMYJNRNEYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC3(CCC2O)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



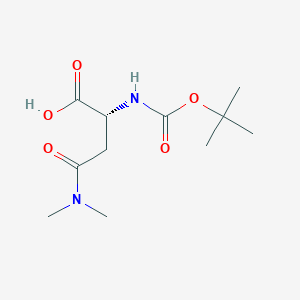
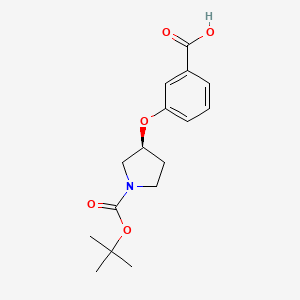
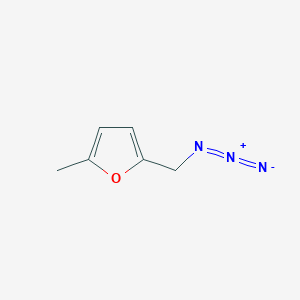
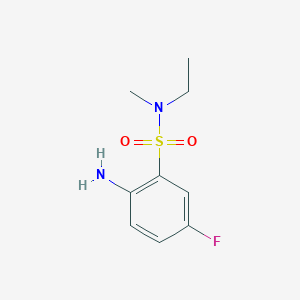
![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)
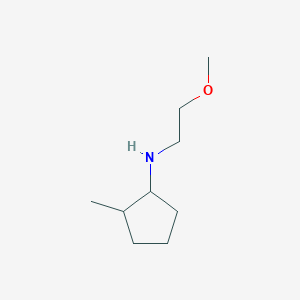

![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)

